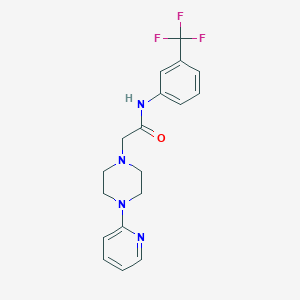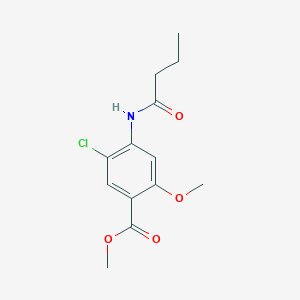
2-(4-Pyridin-2-yl-piperazin-1-yl)-N-(3-trifluoromethyl-phenyl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Pyridin-2-yl-piperazin-1-yl)-N-(3-trifluoromethyl-phenyl)-acetamide is a useful research compound. Its molecular formula is C18H19F3N4O and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[4-(2-pyridinyl)-1-piperazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide is 364.15109573 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research :
- A study by Umar et al. (2019) highlights the synthesis of 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as a new class of selective and potent acetylcholinesterase inhibitors and amyloid β aggregation inhibitors. These compounds demonstrated significant potential in inhibiting acetylcholinesterase activity and β-amyloid aggregation, important factors in Alzheimer's disease pathology (Umar et al., 2019).
Cardiovascular and Neurological Applications :
- Research by Catto et al. (1987) developed new 1-(2-pyridinyl)piperazine derivatives that showed significant activity as inhibitors of passive cutaneous anaphylaxis, histamine-induced bronchospasm, and mast cell degranulation. These findings suggest potential applications in treating conditions related to cardiovascular and neurological disorders (Catto et al., 1987).
Antimicrobial Research :
- Patel and Agravat (2007) investigated the synthesis and microbial activities of novel pyridine derivatives. Their findings highlighted the potential of these compounds, including 2-[4-(2-pyridinyl)-1-piperazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide derivatives, in developing new antimicrobial agents (Patel & Agravat, 2007).
Cancer Research :
- A study by Hamama et al. (2013) focused on the synthesis and evaluation of certain N-substituted-2-amino-1,3,4-thiadiazoles, which included derivatives of the mentioned compound. These derivatives exhibited promising antitumor and antioxidant activities, suggesting potential applications in cancer therapy (Hamama et al., 2013).
Platelet Aggregation Inhibition :
- Research by Parlow et al. (2010) discovered piperazinyl glutamate pyridine derivatives as potent P2Y12 antagonists, which are crucial in the inhibition of platelet aggregation. This research indicates the potential use of these derivatives in preventing thrombotic events (Parlow et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-pyridin-2-ylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O/c19-18(20,21)14-4-3-5-15(12-14)23-17(26)13-24-8-10-25(11-9-24)16-6-1-2-7-22-16/h1-7,12H,8-11,13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLJUOZEAUITGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide](/img/structure/B5548803.png)
![N-[(3S*,4R*)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5548817.png)
![2-{4-[(3-isopropyl-5-isoxazolyl)carbonyl]-1,4-diazepan-1-yl}-1,3-benzothiazole](/img/structure/B5548821.png)

![2,4-dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5548834.png)
![2-{[(3-Chlorophenyl)methyl]sulfanyl}-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B5548843.png)





![2-[8-(1-azepanyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide](/img/structure/B5548898.png)
![2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5548904.png)
![N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide](/img/structure/B5548906.png)
